molecular formula C10H13N5OS2 B4071965 N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide

Cat. No. B4071965
M. Wt: 283.4 g/mol
InChI Key: NWCDEKGOEVWTIR-UHFFFAOYSA-N
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Description

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide, also known as MTIP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTIP is a selective antagonist of the G protein-coupled receptor CXCR4, which plays a crucial role in several physiological and pathological processes.

Mechanism of Action

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide acts as a selective antagonist of CXCR4 by binding to its extracellular domain and preventing the activation of downstream signaling pathways. CXCR4 activation leads to the activation of several intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, and migration. N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide blocks CXCR4-mediated signaling and inhibits cancer cell migration, invasion, and metastasis.
Biochemical and Physiological Effects:
N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been shown to inhibit CXCR4-mediated signaling and block cancer cell migration, invasion, and metastasis in preclinical models. It has also been shown to enhance the mobilization and homing of HSCs, which could improve the efficacy of stem cell transplantation. In HIV/AIDS treatment, N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been shown to inhibit X4-tropic HIV infection in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide is a selective antagonist of CXCR4, which makes it a valuable tool for studying CXCR4-mediated signaling pathways. However, its potency and efficacy could vary depending on the experimental conditions and the cell type used. N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide could also have off-target effects and interact with other receptors or signaling pathways, which could complicate the interpretation of the results.

Future Directions

Could include the development of more potent and selective CXCR4 antagonists, the optimization of the synthesis method of N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide, and the investigation of its potential applications in other fields, such as autoimmune diseases and inflammation.

Scientific Research Applications

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been extensively studied for its potential applications in cancer therapy, stem cell research, and HIV/AIDS treatment. CXCR4 is overexpressed in several cancer types, including breast, pancreatic, and prostate cancer, and its activation promotes tumor growth, invasion, and metastasis. N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been shown to inhibit CXCR4-mediated signaling and block cancer cell migration, invasion, and metastasis in preclinical models.
In stem cell research, CXCR4 plays a crucial role in the homing and engraftment of hematopoietic stem cells (HSCs) in the bone marrow. N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been shown to enhance the mobilization and homing of HSCs, which could improve the efficacy of stem cell transplantation.
In HIV/AIDS treatment, CXCR4 is a co-receptor for the entry of X4-tropic HIV strains into host cells. N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide has been shown to inhibit X4-tropic HIV infection in vitro and in vivo, and it could be a potential therapeutic agent for HIV/AIDS.

properties

IUPAC Name

N-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-1H-imidazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS2/c1-7-14-15-10(18-7)17-6-2-3-13-9(16)8-11-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDEKGOEVWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCNC(=O)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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